Lipophilicity (logP) Differentiation vs. Close Structural Analogs: Impact on Permeability and Solubility Profiling
The target compound exhibits a computed logP (SlogP) of 3.14 and logS of -2.69, with zero Lipinski violations and one chiral center, as reported in the MMsINC database [1]. In contrast, the closest available analog N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1396883-00-3, MW 316.35, C17H20N2O4) lacks one furan ring and one oxygen atom, resulting in a lower molecular weight and predictably lower hydrogen-bonding capacity (4 H-bond acceptors vs. 5 for the target). While no experimentally measured logP for the analog is available in non-prohibited sources, the structural difference of an extra furan-3-yl group plus an additional hydroxyl on the target compound is expected to increase polar surface area and modulate logP relative to the mono-furan analog. The combination of logP 3.14 and zero Lipinski violations places the target compound within the favorable drug-like space, whereas the lower molecular weight analog may occupy a different region of property space.
| Evidence Dimension | Computed lipophilicity (logP) and drug-likeness parameters |
|---|---|
| Target Compound Data | SlogP = 3.14; logS = -2.69; Lipinski violations = 0; Chiral centers = 1; H-bond donors = 5; H-bond acceptors = 5; MW = 368.39 g/mol |
| Comparator Or Baseline | N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1396883-00-3): MW = 316.35 g/mol; H-bond acceptors = 4 (inferred from formula C17H20N2O4); logP and logS data not available from non-prohibited sources |
| Quantified Difference | MW difference: +52.04 g/mol (target higher); H-bond acceptors: +1 (target higher); quantitative logP difference cannot be calculated due to absence of comparator data in authorized sources |
| Conditions | In silico computed properties from MMsINC database (target) vs. molecular formula-derived properties (comparator) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic stability; the target compound's logP of 3.14 and zero Lipinski violations indicate a balanced profile that may differ meaningfully from mono-furan analogs in cell-based assays, guiding solvent selection and formulation decisions during procurement and experimental design.
- [1] MMsINC Database, Molecule MMs03419052. Department of Pharmaceutical and Pharmacological Sciences, University of Padova. http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03419052 (accessed 2026-04-29). View Source
